molecular formula C6H10N4O2 B254271 3-(2-methoxyethylamino)-2H-1,2,4-triazin-5-one

3-(2-methoxyethylamino)-2H-1,2,4-triazin-5-one

Cat. No. B254271
M. Wt: 170.17 g/mol
InChI Key: BQAXZIFDCWDIPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-methoxyethylamino)-2H-1,2,4-triazin-5-one, also known as metribuzin, is a herbicide that is widely used in agriculture to control weeds in various crops. It belongs to the triazine class of herbicides and has been used for over 50 years. Metribuzin is known for its broad-spectrum activity against a wide range of weeds, including annual and perennial grasses and broadleaf weeds.

Mechanism of Action

The mechanism of action of 3-(2-methoxyethylamino)-2H-1,2,4-triazin-5-one involves its binding to the D1 protein of photosystem II, which is responsible for capturing light energy and converting it into chemical energy. By binding to this protein, 3-(2-methoxyethylamino)-2H-1,2,4-triazin-5-one blocks the transfer of electrons from the reaction center to the electron acceptor, resulting in the accumulation of high-energy electrons and the production of reactive oxygen species.
Biochemical and physiological effects:
Metribuzin has been shown to have a range of biochemical and physiological effects on plants, including the inhibition of photosynthesis, the disruption of cell membranes, and the induction of oxidative stress. These effects ultimately lead to the death of the plant.

Advantages and Limitations for Lab Experiments

Metribuzin is widely used in laboratory experiments to study the effects of herbicides on plants. Its broad-spectrum activity and well-characterized mode of action make it a useful tool for researchers. However, its toxicity to humans and animals limits its use in certain experiments, and its persistence in the environment can make it difficult to control.

Future Directions

There are several areas of future research related to 3-(2-methoxyethylamino)-2H-1,2,4-triazin-5-one, including the development of new herbicides with improved selectivity and reduced environmental impact, the investigation of the mechanisms of resistance in weeds, and the development of new methods for controlling weeds in agriculture. Additionally, there is a need for more research on the effects of 3-(2-methoxyethylamino)-2H-1,2,4-triazin-5-one on non-target organisms and the environment, as well as on the potential risks associated with its use in agriculture.

Synthesis Methods

The synthesis of 3-(2-methoxyethylamino)-2H-1,2,4-triazin-5-one involves several steps, starting with the reaction of 2-chloro-4,6-dimethoxypyrimidine with ethylamine to form 2-ethylamino-4,6-dimethoxypyrimidine. This intermediate is then reacted with hydrazine hydrate to form 2-ethylamino-4,6-dimethoxy-1,3,5-triazine, which is further reacted with methyl chloroformate to form 3-(2-methoxyethylamino)-2H-1,2,4-triazin-5-one.

Scientific Research Applications

Metribuzin has been extensively studied for its herbicidal properties, and its mode of action has been well characterized. It works by inhibiting photosynthesis in plants, specifically by blocking the electron transport chain in photosystem II. This results in the production of reactive oxygen species, which ultimately leads to cell death in the plant.

properties

Product Name

3-(2-methoxyethylamino)-2H-1,2,4-triazin-5-one

Molecular Formula

C6H10N4O2

Molecular Weight

170.17 g/mol

IUPAC Name

3-(2-methoxyethylamino)-2H-1,2,4-triazin-5-one

InChI

InChI=1S/C6H10N4O2/c1-12-3-2-7-6-9-5(11)4-8-10-6/h4H,2-3H2,1H3,(H2,7,9,10,11)

InChI Key

BQAXZIFDCWDIPV-UHFFFAOYSA-N

Isomeric SMILES

COCCNC1=NC(=O)C=NN1

SMILES

COCCNC1=NC(=O)C=NN1

Canonical SMILES

COCCNC1=NC(=O)C=NN1

Origin of Product

United States

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